molecular formula C14H12N4O3S B2768403 2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-4-carboxamide CAS No. 2034601-17-5

2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-4-carboxamide

Cat. No.: B2768403
CAS No.: 2034601-17-5
M. Wt: 316.34
InChI Key: ZVMPPMKPUOVOAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-4-carboxamide is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. The structure of the compound includes a thienopyrimidine core linked to a dihydropyridine ring via an ethyl chain, capped with a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-4-carboxamide typically involves multi-step organic reactions. The initial step includes the formation of the thienopyrimidine core by cyclization reactions involving sulfur-containing precursors and pyrimidine derivatives. This core is then linked to the dihydropyridine ring through ethylation, followed by introduction of the carboxamide group via amide bond formation.

Industrial Production Methods

Industrial production often employs optimized conditions to maximize yield and purity. Techniques such as high-temperature cyclization, solvent-controlled reactions, and catalysis are utilized. Quality control is maintained through rigorous purification steps including recrystallization and chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The compound can undergo oxidation at the dihydropyridine ring, converting it to a pyridine ring.

  • Reduction: Reduction can occur at the oxo groups, potentially forming hydroxyl derivatives.

  • Substitution: The thienopyrimidine and dihydropyridine rings are prone to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Sodium borohydride, lithium aluminium hydride.

  • Substitution Reagents: Halogens, alkylating agents under basic or acidic conditions.

Major Products Formed

Oxidation typically yields pyridine derivatives, reduction can yield hydroxyl derivatives, and substitution reactions result in a variety of modified thienopyrimidine or dihydropyridine compounds, depending on the substituents used.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis, aiding in the development of new materials and molecular architectures.

Biology

It is explored for its potential as an enzyme inhibitor or receptor modulator due to its unique structural properties.

Medicine

Studies investigate its application as a therapeutic agent, targeting various diseases due to its potential pharmacological activities.

Industry

In industrial settings, the compound is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level, potentially inhibiting enzyme activity or modulating receptor functions. The thienopyrimidine and dihydropyridine rings provide binding sites for specific molecular targets, facilitating these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyridine-4-carboxamide

  • N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-4-carboxamide

  • 2-amino-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-4-carboxamide

Uniqueness

Compared to other similar compounds, 2-oxo-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1,2-dihydropyridine-4-carboxamide exhibits unique binding properties and a distinct reaction profile due to the presence of both oxo and carboxamide functional groups, which influence its chemical behavior and biological activity.

Hope that’s as comprehensive as you need it to be!

Properties

IUPAC Name

2-oxo-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1H-pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c19-11-7-9(1-3-15-11)12(20)16-4-5-18-8-17-13-10(14(18)21)2-6-22-13/h1-3,6-8H,4-5H2,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMPPMKPUOVOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1C(=O)NCCN2C=NC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.